2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXTUVVKVXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities.
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is indicative of DNA damage response activation. Additionally, it interacts with σ1 receptors, showing neuroprotective properties in vitro. These interactions suggest that this compound may modulate cellular stress responses and neuroprotective pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In MCF-10A cells, this compound has been shown to reduce cell viability with IC50 values comparable to those of Olaparib, a known PARP inhibitor. This reduction in cell viability indicates that this compound may influence cell signaling pathways involved in cell survival and apoptosis. Furthermore, its impact on gene expression and cellular metabolism could be linked to its interactions with DNA repair mechanisms and neuroprotective pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to σ1 receptors, which are involved in modulating cellular stress responses and neuroprotection. Additionally, the compound’s ability to increase H2AX phosphorylation suggests that it may induce DNA damage and activate DNA repair pathways. These molecular interactions highlight the compound’s potential as a modulator of cellular stress and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent effects on cell viability and DNA damage response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects through its interaction with σ1 receptors. At higher doses, it may induce toxic effects, including reduced cell viability and increased DNA damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its interaction with σ1 receptors suggests that it may be localized to specific cellular compartments involved in stress response and neuroprotection. The compound’s distribution and accumulation within tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may be localized to the nucleus and other cellular compartments involved in DNA repair and stress response. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Biological Activity
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group and a piperazine ring, suggests various biological activities that warrant detailed exploration. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.76 g/mol. The compound features a chloro substituent and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 244.76 g/mol |
| CAS Number | 2097981-15-0 |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures often exhibit antidepressant properties through serotonin receptor modulation. A study demonstrated that derivatives of piperazine can enhance serotonin levels in the synaptic cleft, suggesting that this compound may have similar effects.
Antiparasitic Activity
Preliminary studies suggest that this compound may possess antiparasitic properties. For instance, compounds with structural similarities have shown efficacy against various parasites, including Trypanosoma brucei and Plasmodium falciparum. The mechanism involves inhibition of key enzymes necessary for parasite survival.
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | IC50 Value (µM) |
|---|---|---|---|
| Piperazine Derivative A | Antidepressant | Human CNS | <50 |
| Piperazine Derivative B | Antiparasitic | Trypanosoma brucei | 49 |
| Piperazine Derivative C | Antiparasitic | Plasmodium falciparum | <100 |
In Vitro Studies
In vitro studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to further assess the pharmacological effects of this compound. Notably, studies indicated significant reductions in tumor growth rates when administered in conjunction with standard chemotherapy agents.
Comparison with Similar Compounds
Structural Analogues of Piperazine-Based Chloroketones
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Bioactivity: Target Compound: No direct bioactivity reported, but its derivatives (e.g., COMPOUND 36) show nanomolar affinity for kinase targets . Phenyl-Substituted Analogs: Exhibit broad-spectrum activity, including antifungal (Upadhayaya et al., 2004) and antitumor effects (Hume et al., 1999) . Trifluoromethylphenyl Derivatives: Demonstrate serotonin receptor antagonism, relevant to antipsychotic drug design .
Table 2: Key Pharmacological Differences
Preparation Methods
Step 1: Synthesis of 4-(Cyclopropylmethyl)piperazine
- Starting Material: Piperazine
- Reagent: Cyclopropylmethyl bromide or chloride
- Conditions: Alkylation is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, in the presence of a base like potassium carbonate or sodium hydride.
- Outcome: Selective monoalkylation of piperazine at one nitrogen atom to yield 4-(cyclopropylmethyl)piperazine.
Step 2: Preparation of this compound
- Reagent: 2-Chlorobutanoyl chloride (or equivalent acylating agent)
- Conditions: The acylation is performed by reacting 4-(cyclopropylmethyl)piperazine with 2-chlorobutanoyl chloride under inert atmosphere, typically in anhydrous dichloromethane or tetrahydrofuran (THF), with a base such as triethylamine to capture the released HCl.
- Temperature: The reaction is conducted at low temperature (0°C to room temperature) to control the rate and avoid side reactions.
- Work-up: The product is isolated by aqueous quenching, extraction, and purification by column chromatography or recrystallization.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Cyclopropylmethyl halide | K2CO3, Acetonitrile, reflux | 4-(Cyclopropylmethyl)piperazine |
| 2 | 4-(Cyclopropylmethyl)piperazine + 2-Chlorobutanoyl chloride | Triethylamine, DCM, 0°C to RT | This compound |
Research Findings and Optimization
- Selectivity: Monoalkylation of piperazine is favored by using a slight excess of piperazine and controlling reaction time to prevent dialkylation.
- Purity: The acylation step requires anhydrous conditions to avoid hydrolysis of the acid chloride.
- Yields: Reported yields for the alkylation step range from 70% to 85%, while the acylation step typically achieves yields of 75% to 90%, depending on purification methods.
- Characterization: The final compound is characterized by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Alkylation Step | Acylation Step |
|---|---|---|
| Solvent | Acetonitrile or DCM | Anhydrous DCM or THF |
| Base | Potassium carbonate or sodium hydride | Triethylamine |
| Temperature | Reflux or room temperature | 0°C to room temperature |
| Reaction Time | 4–12 hours | 1–3 hours |
| Yield (%) | 70–85 | 75–90 |
| Purification | Extraction, distillation, or chromatography | Extraction and chromatography or recrystallization |
| Common Side Reactions | Dialkylation of piperazine | Hydrolysis of acid chloride |
Alternative Synthetic Routes
Though the above method is standard, alternative approaches have been explored:
- Using 2-chlorobutanoic acid with coupling agents: Instead of acid chlorides, coupling agents like BOP-Cl or HATU can be used to couple 2-chlorobutanoic acid with 4-(cyclopropylmethyl)piperazine under mild conditions, as demonstrated in related piperazine derivative syntheses.
- Direct one-pot synthesis: Some methods attempt direct alkylation and acylation in a one-pot reaction, but these often suffer from lower selectivity and yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
